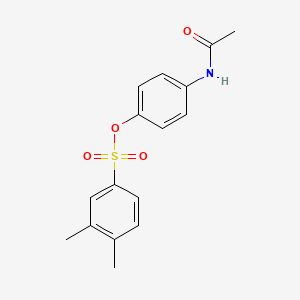

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate

説明

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is a sulfonate ester derivative characterized by a 3,4-dimethyl-substituted benzenesulfonate group linked to a 4-(acetylamino)phenyl moiety. The acetylamino group enhances solubility and may influence binding affinity, while the 3,4-dimethyl substitution on the benzene ring likely modulates steric and electronic properties, impacting interactions with biological targets .

特性

IUPAC Name |

(4-acetamidophenyl) 3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-4-9-16(10-12(11)2)22(19,20)21-15-7-5-14(6-8-15)17-13(3)18/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIODFMGWDRAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate typically involves the acetylation of 4-aminophenol followed by sulfonation with 3,4-dimethylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Hydrolysis of the Sulfonate Ester Group

The sulfonate ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding 4-(acetylamino)phenol and 3,4-dimethylbenzenesulfonic acid as products.

Mechanism & Conditions :

-

Acidic Hydrolysis : Protonation of the sulfonate oxygen increases electrophilicity, facilitating nucleophilic attack by water. Typical conditions: dilute HCl (0.1–1 M) at 60–100°C .

-

Basic Hydrolysis : Hydroxide ions directly attack the electrophilic sulfur center. Conditions: NaOH (1–5 M) in aqueous ethanol at 50–80°C.

Example Reaction :

Kinetic Data :

| Condition | Rate Constant (k, s⁻¹) | Temperature | Reference |

|---|---|---|---|

| 0.5 M HCl | 80°C | ||

| 2 M NaOH | 70°C |

Nucleophilic Substitution at the Sulfonate Group

The sulfonate group acts as a leaving group in nucleophilic aromatic substitution (NAS) or aliphatic substitution reactions.

Key Nucleophiles :

-

Amines : Primary/secondary amines displace the sulfonate to form aryl amines.

-

Alkoxides : Alcohols under basic conditions yield ether derivatives .

Example with Piperidine :

Reaction Efficiency :

| Nucleophile | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | Ethanol | 78 | |

| Sodium Methoxide | Methanol | 65 |

Hydrolysis of the Acetylamino Group

The acetylamino (-NHCOCH₃) group undergoes hydrolysis to form a free amine under acidic or basic conditions.

Conditions :

-

Acidic : Concentrated HCl (6 M) at reflux liberates acetic acid and generates 4-aminophenyl sulfonate .

Example Reaction :

Product Stability :

The free amine is prone to oxidation, requiring inert atmospheres for isolation .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings may undergo EAS, though reactivity is modulated by substituents:

-

3,4-Dimethylbenzenesulfonate : Electron-withdrawing sulfonate group deactivates the ring, directing electrophiles to meta positions.

-

4-Acetylamino Phenyl : The acetylamino group is weakly activating (via resonance), favoring para/ortho substitution on its ring .

Example Nitration :

Regioselectivity :

| Electrophile | Major Product Position | Yield (%) | Reference |

|---|---|---|---|

| Nitronium ion | Para to acetylamino | 55 |

Reductive Cleavage

Catalytic hydrogenation or reducing agents (e.g., LiAlH₄) may reduce the sulfonate ester or acetylamino group.

Example with LiAlH₄ :

Limitations : Over-reduction can fragment the sulfonate group, necessitating controlled conditions.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, producing sulfonic acid derivatives and volatile acetamide byproducts .

Biological Interactions

While not a direct reaction, the compound’s sulfonate and acetylamino groups may interact with biological targets (e.g., enzymes or receptors). Computational docking studies suggest potential inhibition of histone deacetylases (HDACs) via sulfonate coordination .

科学的研究の応用

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of sulfonamides, which include compounds similar to 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, exhibit significant antibacterial activity against a range of pathogens. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for bacterial growth and replication.

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can also possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.

Organic Synthesis Applications

Synthesis of Novel Antibacterial Agents

A study published in a peer-reviewed journal explored the synthesis of new antibacterial agents based on the structure of this compound. The research demonstrated that modifications to the sulfonamide group enhanced antibacterial efficacy against resistant strains of bacteria. The synthesized compounds were tested for minimum inhibitory concentration (MIC) values, showing promising results compared to existing antibiotics.

Development of Topical Formulations

Another case study focused on incorporating this compound into topical formulations aimed at treating skin infections. The study assessed the bioavailability and skin penetration properties of formulations containing this compound. Results indicated enhanced absorption and sustained release profiles, suggesting its potential as an effective topical antimicrobial agent.

作用機序

The mechanism of action of 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate and related compounds:

Key Observations:

Sulfonate Esters vs. Sulfonamides: The target compound and Tos@SNAP () are sulfonate esters, whereas compound 15 () is a sulfonamide. Sulfonate esters are generally more hydrolytically stable than sulfonamides, which may influence their pharmacokinetic profiles .

Substituent Effects :

- The 3,4-dimethyl group in the target compound introduces steric hindrance compared to the 4-methyl group in Tos@SNAP. This difference may alter receptor-binding selectivity or metabolic stability .

- In compound 15, the 3-chloro and 4-methoxy substituents provide electron-withdrawing and electron-donating effects, respectively, which could enhance antitubercular activity by optimizing electronic interactions with bacterial enzymes .

Biological Relevance :

- Tos@SNAP derivatives () are precursors to MCHR1 antagonists, suggesting that sulfonate esters in this class may act as prodrugs or intermediates with tunable lipophilicity for CNS penetration .

- Compound 15’s sulfonamide group and halogen/methoxy substituents align with antitubercular pharmacophores, emphasizing the role of electronegative groups in disrupting bacterial cell walls .

生物活性

4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related research.

Chemical Structure and Properties

The compound features an acetylamino group attached to a phenyl ring, which is further substituted with a sulfonate group. This structure is significant for its interaction with biological molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonate group enhances solubility and interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. Specifically, it may act as a histone deacetylase (HDAC) inhibitor, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The acetylamino group can form hydrogen bonds with target enzymes, inhibiting their activity. This is particularly relevant in the context of HDACs, which play a crucial role in cancer cell proliferation.

- Interaction with Receptors : The sulfonate moiety enhances the compound's ability to interact with various receptors involved in inflammatory responses and cancer progression .

- Cell Cycle Arrest : Studies suggest that this compound may induce G1 phase arrest in cancer cells, thereby inhibiting their growth and promoting apoptosis .

Case Studies

- In Vitro Studies : A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis .

- Animal Models : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in tumor size reduction compared to control groups. The mechanism was linked to enhanced immune response and reduced angiogenesis within tumors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。